molecular formula C31H50O5 B12421845 (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one

(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one

Cat. No.: B12421845
M. Wt: 502.7 g/mol
InChI Key: FETRCJACRDKNIS-SGAKENCKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, followed by purification using chromatographic techniques. The compound is then subjected to further chemical modifications to achieve the desired structure and purity .

Chemical Reactions Analysis

Types of Reactions

(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in cell proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .

Biological Activity

(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one is a lanostane-type triterpenoid known for its diverse biological activities. This compound is derived from various natural sources, particularly fungi and higher plants. Its structural features contribute to its pharmacological potential, including anti-inflammatory, neuroprotective, and cytotoxic activities. This article synthesizes current research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by its epoxy and hydroxyl functional groups that are pivotal in determining its biological activity. The lanostane skeleton provides a rigid framework that influences the interaction with biological targets.

Anti-inflammatory Activity

Research indicates that lanostane triterpenoids exhibit significant anti-inflammatory properties. For example:

  • Inhibition of COX Enzymes : Several studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for various lanostane derivatives range from 0.087 to 1.15 μM .
  • Nitric Oxide Production : The compound has been shown to reduce nitric oxide production in LPS-stimulated RAW 264.7 cells, indicating a potential mechanism for its anti-inflammatory effects .

Neuroprotective Effects

Lanostane triterpenoids have also been studied for their neuroprotective properties:

  • Neurotrophic Activity : Compounds derived from fungi such as Laetiporus sulphureus have shown the ability to enhance the expression of neurotrophic factors like BDNF and NGF in neuronal cell lines . This suggests that this compound may promote neuronal survival and growth.

Study on Inflammatory Response

A detailed investigation into the anti-inflammatory effects of lanostane triterpenoids revealed that specific compounds significantly inhibited NO production with varying IC50 values:

CompoundIC50 (μM)Mechanism
Fomitopinic Acid A0.15COX-2 Inhibition
Coriacoic Acid A49.43iNOS Inhibition
Poricoic Acid C18.12COX-2 and iNOS Inhibition

These results highlight the potential of this compound in developing anti-inflammatory therapies .

Neuroprotective Study

In a study assessing neurotrophic effects on PC12 cells:

  • The compound was tested alongside nerve growth factor (NGF) to evaluate neurite outgrowth.
  • Results indicated significant enhancement in neurite length and branching when treated with both NGF and the triterpenoid .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By downregulating NF-kB signaling pathways.
  • Reduction of Oxidative Stress : Through modulation of reactive oxygen species (ROS) levels in neuronal cells .
  • Regulation of Neurotrophic Factors : Enhancing the expression of BDNF and NGF which are crucial for neuronal health .

Properties

Molecular Formula

C31H50O5

Molecular Weight

502.7 g/mol

IUPAC Name

(1R,4R,5R,6R,8R,10R,12R,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,13,17,17-hexamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one

InChI

InChI=1S/C31H50O5/c1-17-15-18(23(33)26(4,5)35)36-22-21(17)27(6)13-14-31-16-30(31)12-10-20(32)25(2,3)19(30)9-11-28(31,7)29(27,8)24(22)34/h17-23,32-33,35H,9-16H2,1-8H3/t17-,18-,19+,20+,21+,22-,23-,27-,28+,29-,30-,31+/m1/s1

InChI Key

FETRCJACRDKNIS-SGAKENCKSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](O[C@@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@]5([C@@]3(C2=O)C)C)(C)C)O)C)[C@H](C(C)(C)O)O

Canonical SMILES

CC1CC(OC2C1C3(CCC45CC46CCC(C(C6CCC5(C3(C2=O)C)C)(C)C)O)C)C(C(C)(C)O)O

Origin of Product

United States

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